1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(5-phenyl-1H-pyrrol-3-yl)ethanone is a heterocyclic compound featuring a pyrrole ring substituted with a phenyl group and an ethanone moiety. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-phenyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of pentafluoroaniline with 2,5-dimethoxytetrahydrofuran using a modified Clauson-Kass procedure . Another method includes the cyclization catalyzed by phosphorus pentoxide (P₂O₅) .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include cyclization reactions and the use of specific catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, and ketones .
Scientific Research Applications
1-(5-phenyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole derivatives are known for their therapeutic potential, and this compound is explored for its possible medicinal applications.
Industry: It is used in the development of new materials with optoelectronic properties
Mechanism of Action
The mechanism of action of 1-(5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, leading to biological effects. The phenyl group and ethanone moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
- 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-pentafluorophenyl-1H-pyrrole
Uniqueness: 1-(5-phenyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 5-position of the pyrrole ring and the ethanone moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(5-phenyl-1H-pyrrol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUITDCTKODANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408947 | |
Record name | Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148403-22-9 | |
Record name | Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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